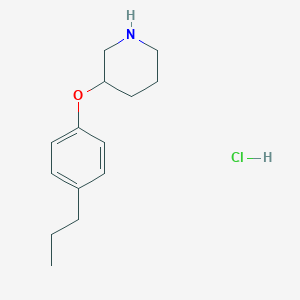

3-(4-Propylphenoxy)piperidine hydrochloride

Vue d'ensemble

Description

3-(4-Propylphenoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Méthodes De Préparation

The synthesis of 3-(4-Propylphenoxy)piperidine hydrochloride typically involves the reaction of piperidine with 4-propylphenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions under controlled conditions:

Key Observations:

-

Catalytic hydrogenation using palladium (Pd/C) or rhodium (Rh/Al₂O₃) converts unsaturated intermediates to piperidine derivatives with >90% yield (Scheme 1) .

-

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) selectively reduces ester groups while preserving the piperidine ring .

Table 1: Reduction Reaction Conditions

Substitution Reactions

The piperidine nitrogen and phenoxy group enable nucleophilic substitutions:

Key Pathways:

-

Alkylation : Reacts with mesylates (e.g., 3-(4-chlorophenyl)propyl mesylate) in N,N-dimethylacetamide (DMAc) at 20–25°C, achieving >95% conversion without phase-transfer catalysts .

-

Esterification : Forms methanesulfonate esters via reaction with methanesulfonyl chloride under basic conditions .

Table 2: Substitution Reaction Parameters

Stability and Side Reactions

Critical considerations for handling:

Applications De Recherche Scientifique

Pharmaceutical Development

Therapeutic Potential

3-(4-Propylphenoxy)piperidine hydrochloride is primarily explored for its role as a pharmacological agent. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for the treatment of neurological disorders. Research indicates that derivatives of piperidine, including this compound, are integral in designing drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

- Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant effects, potentially by modulating serotonin and norepinephrine levels in the brain. This aligns with findings from related compounds that have shown similar mechanisms of action.

- Cognitive Enhancement : The compound has also been investigated for its potential to enhance cognitive function, similar to other piperidine derivatives used in treating cognitive impairments associated with Alzheimer's disease .

Biochemical Research

Mechanistic Studies

In biochemical research, this compound is utilized to study receptor binding and signaling pathways. Its ability to act as a ligand for various receptors makes it valuable for understanding cellular mechanisms involved in neurotransmission and synaptic plasticity. This research is critical for developing new therapeutic strategies targeting specific receptor systems .

Applications in Drug Design

The compound serves as a scaffold for synthesizing new drugs with improved efficacy and reduced side effects. Its structural modifications can lead to derivatives with enhanced binding affinity and selectivity for target receptors .

Agrochemical Formulations

Enhancement of Agricultural Products

Beyond its pharmaceutical applications, this compound is being explored in agrochemical formulations. It can enhance the efficacy of herbicides and pesticides by improving their absorption and retention on plant surfaces. This application is particularly relevant in developing sustainable agricultural practices aimed at increasing crop yields while minimizing environmental impact .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Potential treatment for neurological disorders, antidepressant activity | Modulates neurotransmitter levels; cognitive enhancement potential |

| Biochemical Research | Studies receptor binding and signaling pathways | Used as a ligand in mechanistic studies |

| Agrochemical Formulations | Enhances efficacy of herbicides and pesticides | Improves absorption and retention on crops |

Mécanisme D'action

The mechanism of action of 3-(4-Propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects in neurological conditions.

Comparaison Avec Des Composés Similaires

3-(4-Propylphenoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

4-Phenylpiperidine: Known for its use in the synthesis of analgesic drugs.

4-Piperidone: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

1-Benzylpiperidine: Studied for its potential psychoactive properties.

The uniqueness of this compound lies in its specific structural features and the resulting biological activity, which may differ significantly from other piperidine derivatives.

Activité Biologique

3-(4-Propylphenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine with 4-propylphenol. This reaction can be performed under specific conditions to yield the desired compound effectively. The synthetic pathways often allow for further modifications, enabling the production of various derivatives with distinct pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to act as a ligand for dopamine receptors, specifically D2 and D4 subtypes, which are implicated in mood regulation and psychotic disorders. The propylphenoxy moiety may enhance receptor affinity, potentially leading to therapeutic effects in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antipsychotic Properties : Preliminary studies suggest that it may have antipsychotic effects similar to other piperidine derivatives. In vitro studies show potential anxiolytic properties as well.

- Neuropharmacological Effects : The compound has been investigated for its ability to modulate neurotransmitter systems, which could lead to applications in treating psychiatric disorders .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antipsychotic | Potential effects on mood and cognition through dopamine receptor interaction. |

| Anxiolytic | Similar structural compounds exhibit anxiolytic effects in preliminary studies. |

| Neurotransmitter Modulation | Interaction with neurotransmitter systems affecting signal transmission. |

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Dopamine Receptor Binding Studies : Research demonstrated that compounds with similar structures showed selective binding to dopamine receptors, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy against psychotic disorders .

- In Vivo Efficacy Trials : Initial trials involving animal models indicated that derivatives of this compound might reduce symptoms associated with schizophrenia, supporting its use as a candidate for further development in neuropharmacology.

Propriétés

IUPAC Name |

3-(4-propylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-4-12-6-8-13(9-7-12)16-14-5-3-10-15-11-14;/h6-9,14-15H,2-5,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFMDXAYJSXJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.